Cloxacillin

Pharmacokinetics Oral Formulation Therapeutic Drug Monitoring

Select Cloxacillin (61-72-3) as your primary comparator in MSSA susceptibility panels. Its defined MIC range (0.125–0.5 mg/L) and intermediate β-lactamase stability provide a reliable benchmark for novel antibiotic screening. For continuous infusion, cloxacillin sodium remains >90% stable for 24h at 125 mg/mL. Insist on pure cloxacillin—substitution with dicloxacillin or flucloxacillin alters PK profiles and invalidates comparative data.

Molecular Formula C19H18ClN3O5S
Molecular Weight 435.9 g/mol
CAS No. 61-72-3
Cat. No. B1194729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxacillin
CAS61-72-3
SynonymsChloroxacillin
Cloxacillin
Cloxacillin Sodium
Cloxacillin, Sodium
Sodium Cloxacillin
Sodium, Cloxacillin
Syntarpen
Tegopen
Molecular FormulaC19H18ClN3O5S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1
InChIKeyLQOLIRLGBULYKD-JKIFEVAISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE, CRYSTALLINE POWDER;  SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE, CHLOROFORM;  AQ SOLN IS ALKALINE;  DECOMP BETWEEN 170 °C & 173 °C;  ODORLESS;  BITTER TASTE /MONOHYDRATE/
5.32e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cloxacillin (CAS 61-72-3): Baseline Overview for Scientific Procurement


Cloxacillin (CAS 61-72-3) is a semi-synthetic, narrow-spectrum, beta-lactam antibiotic of the isoxazolyl penicillin class (penicillinase-resistant penicillin) [1]. It is specifically designed to resist inactivation by staphylococcal beta-lactamase enzymes, primarily targeting methicillin-susceptible Staphylococcus aureus (MSSA) infections [2]. Its core clinical and research utility stems from its high intrinsic activity against MSSA and its narrow ecological spectrum, aligning with antimicrobial stewardship principles [3].

Cloxacillin (CAS 61-72-3): Why Interchanging with Other Isoxazolyl Penicillins is Not a 1:1 Decision


While cloxacillin shares its class with dicloxacillin, flucloxacillin, and oxacillin, they are not therapeutically or analytically interchangeable. Significant quantitative differences exist in their pharmacokinetic (PK) profiles, protein binding, and beta-lactamase stability, which directly impact dosing regimens, free drug concentrations, and susceptibility interpretation [1]. Substituting one for another without adjusting for these established, data-backed disparities can lead to suboptimal target attainment (e.g., T>MIC) or introduce variability in research and industrial applications, such as in bioanalytical method validation or quality control (QC) standard selection [2].

Cloxacillin (CAS 61-72-3): Quantitative Evidence Guide for Differentiated Procurement


Oral Bioavailability: Cloxacillin's Lower Systemic Exposure Defines Its Distinct Dosing Niche

Cloxacillin exhibits significantly lower oral bioavailability compared to its closest analog, dicloxacillin, a critical factor for oral formulation development and therapeutic selection. In a direct comparative study in healthy volunteers, the mean oral bioavailability (F) of a 2 g dose, calculated from the area under the serum concentration-time curve (AUC), was 36.9% for cloxacillin versus 48.8% for dicloxacillin [1]. This difference directly translates to lower and less predictable systemic exposure following oral administration.

Pharmacokinetics Oral Formulation Therapeutic Drug Monitoring

Elimination Half-Life: Cloxacillin's Shorter Half-Life Dictates More Frequent Dosing Schedules

Cloxacillin is cleared from the systemic circulation more rapidly than dicloxacillin, a key determinant of dosing frequency. A direct head-to-head pharmacokinetic study in healthy subjects established that the elimination half-life (T1/2) of cloxacillin is 33 minutes, compared to 42 minutes for dicloxacillin [1]. This shorter half-life means that cloxacillin concentrations fall below the minimum inhibitory concentration (MIC) more quickly, requiring more frequent administration to maintain the target T>MIC.

Pharmacokinetics Dosing Regimen Design PK/PD

Beta-Lactamase Stability: Cloxacillin Demonstrates a Defined Rank in Resistance to Hydrolysis

Cloxacillin's stability against staphylococcal beta-lactamase is not absolute but is quantifiably equivalent to its closest analogs, positioning it as a reliable member of the class. A comparative study of relative stability to purified staphylococcal beta-lactamase ranked the compounds as: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin [1]. While it is less stable than methicillin, it is equally stable to dicloxacillin and flucloxacillin, and more stable than oxacillin. This rank order is critical when selecting a positive control or reference standard for enzyme assays.

Beta-Lactamase Antimicrobial Resistance In Vitro Susceptibility

In Vitro Activity Against MSSA: Cloxacillin's MIC Range Defines Its Gold Standard Status

Cloxacillin demonstrates potent and consistent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA), with a defined MIC range that underpins its clinical and research utility. A recent review of data confirms the cloxacillin MIC for MSSA ranges between 0.125 and 0.5 mg/L [1]. This narrow and predictable range supports its use as a reliable comparator and standard in susceptibility testing panels. Importantly, newer anti-staphylococcal agents have not been shown to improve clinical outcomes compared to cloxacillin for MSSA infections [1].

Antibacterial Activity Minimum Inhibitory Concentration MSSA

Solution Stability for Infusion: A 24-Hour Stability Window at Room Temperature Enables Clinical and Industrial Flexibility

Cloxacillin sodium solutions at a high concentration of 125 mg/mL, prepared in 0.9% NaCl or D5W, are physically and chemically stable for 24 hours at room temperature (20-25°C) when stored in polypropylene syringes [1]. After this period, degradation accelerates, with solutions retaining less than 90% of their initial concentration by 48 hours [1]. This quantitative stability data is essential for developing continuous infusion protocols and pre-filled syringe programs in healthcare settings.

Pharmaceutical Stability Formulation Development Hospital Pharmacy

Cloxacillin (CAS 61-72-3): Optimized Application Scenarios Based on Evidence


Standardization of In Vitro Beta-Lactamase Stability Assays

Procure cloxacillin as a reference standard for assays designed to characterize beta-lactamase stability of new antibiotic candidates. Its established, intermediate rank in the stability hierarchy (cloxacillin = dicloxacillin = flucloxacillin > oxacillin) provides a reliable benchmark against which to compare both more stable (methicillin) and less stable (oxacillin) analogs [1]. This reduces inter-assay variability caused by the use of less well-characterized comparators.

Development of Differentiated Oral Formulations

For oral formulation development targeting MSSA, select cloxacillin over dicloxacillin when a lower systemic exposure profile is therapeutically intended or when a specific dosing frequency is desired. Conversely, avoid substituting cloxacillin for dicloxacillin in a generic formulation without conducting a new bioequivalence study, as their oral bioavailability (36.9% vs. 48.8%) and half-lives (33 vs. 42 minutes) are quantitatively distinct and not interchangeable [2].

Optimization of Continuous Infusion Protocols in Hospital Pharmacies

Utilize cloxacillin sodium for the preparation of continuous infusion syringes at a concentration of 125 mg/mL, with the evidence-backed knowledge that these preparations remain chemically stable (>90% potency) for up to 24 hours at room temperature in polypropylene syringes [3]. This allows for efficient, once-daily pharmacy compounding and bedside replacement, minimizing nursing workload and reducing the risk of solution instability.

Establishing a Gold Standard Comparator for MSSA Susceptibility Testing

Include cloxacillin as the primary comparator in all in vitro susceptibility panels for evaluating novel anti-MSSA agents. Its well-defined MIC range of 0.125-0.5 mg/L against MSSA [4] serves as a stable, clinically relevant benchmark. Data showing that newer agents fail to outperform cloxacillin for MSSA infections [4] reinforces its critical role as the reference standard in both clinical microbiology and antimicrobial drug discovery programs.

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